molecular formula C15H18ClN3O2S B12929974 Benzenesulfonamide, 4-chloro-N-(1-cyclohexyl-1H-imidazol-2-yl)- CAS No. 71795-43-2

Benzenesulfonamide, 4-chloro-N-(1-cyclohexyl-1H-imidazol-2-yl)-

Cat. No.: B12929974
CAS No.: 71795-43-2
M. Wt: 339.8 g/mol
InChI Key: MROXBNGIKKGTNP-UHFFFAOYSA-N
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Description

Benzenesulfonamide derivatives are a critical class of compounds in medicinal and agrochemical research due to their diverse biological activities. The compound "Benzenesulfonamide, 4-chloro-N-(1-cyclohexyl-1H-imidazol-2-yl)-" features a benzenesulfonamide core substituted with a chlorine atom at the para position and a 1-cyclohexylimidazole group attached to the sulfonamide nitrogen. The cyclohexyl group introduces steric bulk and lipophilicity, which may influence binding affinity and pharmacokinetic properties compared to simpler analogs.

Properties

CAS No.

71795-43-2

Molecular Formula

C15H18ClN3O2S

Molecular Weight

339.8 g/mol

IUPAC Name

4-chloro-N-(1-cyclohexylimidazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C15H18ClN3O2S/c16-12-6-8-14(9-7-12)22(20,21)18-15-17-10-11-19(15)13-4-2-1-3-5-13/h6-11,13H,1-5H2,(H,17,18)

InChI Key

MROXBNGIKKGTNP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C=CN=C2NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Sulfonamide Formation

The benzenesulfonamide moiety is commonly synthesized by reacting a substituted benzenesulfonyl chloride (e.g., 4-chlorobenzenesulfonyl chloride) with an amine. In this case, the amine is the 1-cyclohexyl-1H-imidazol-2-yl derivative.

  • Typical conditions: The reaction is performed in an aprotic solvent such as dry dimethylformamide (DMF) or dichloromethane at room temperature or slightly elevated temperatures.
  • Base: A mild base like triethylamine or sodium bicarbonate is used to neutralize the hydrochloric acid formed.
  • Reaction time: Usually 1–4 hours depending on the scale and temperature.

This step yields the sulfonamide bond (-SO2NH-) linking the benzene ring and the imidazole moiety.

Synthesis of the Imidazole Substituent

The 1-cyclohexyl-1H-imidazol-2-yl group can be prepared via:

  • Cyclization reactions involving cyclohexylamine and appropriate imidazole precursors.
  • One-pot sequential procedures using ethyl cyanoacetate and ethyl glycinate hydrochloride with cyclohexylamine under heating (around 70 °C) for 2 hours, as described in recent green chemistry approaches. This method yields imidazole-4-one or imidazolidine-4-one derivatives with high efficiency and purity.

Coupling of Sulfonamide and Imidazole

The final coupling involves reacting the prepared 4-chlorobenzenesulfonamide with the imidazole derivative:

  • Amide bond formation reagents: Carbodiimides such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) are effective for coupling sulfonamide nitrogen with the imidazole carbonyl or related functional groups.
  • Alternative methods: Mixed anhydride formation using ethyl chloroformate or isobutyl chloroformate can promote amidation under mild conditions.
  • Solvent: DMF or dichloromethane.
  • Temperature: Room temperature to 40 °C.
  • Reaction time: Several hours to overnight.

Purification and Characterization

  • Purification: The crude product is purified by recrystallization from ethanol or by silica gel chromatography.
  • Characterization: Confirmed by NMR (1H and 13C), IR spectroscopy, and elemental analysis to verify the sulfonamide and imidazole functionalities.

Data Table: Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Sulfonamide formation 4-chlorobenzenesulfonyl chloride + imidazole amine Dry DMF RT 2–4 h 75–90 Base: triethylamine; inert atmosphere
Imidazole derivative synthesis Cyclohexylamine + ethyl cyanoacetate + ethyl glycinate hydrochloride Neat (solvent-free) 70 °C 2 h 80–90 One-pot green synthesis method
Coupling (amide bond formation) EDC·HCl or mixed anhydride method DMF or DCM RT–40 °C 4–12 h 70–85 Carbodiimide coupling preferred
Purification Recrystallization or chromatography Ethanol or silica gel N/A N/A N/A Confirmed by NMR, IR, elemental analysis

Research Findings and Mechanistic Insights

  • The sulfonamide bond formation is nucleophilic substitution of the sulfonyl chloride by the imidazole amine nitrogen.
  • The imidazole ring synthesis via the one-pot method involves nucleophilic attack of amines on ethyl cyanoacetate, followed by cyclization with ethyl glycinate hydrochloride, yielding imidazole-4-one derivatives efficiently.
  • Carbodiimide-mediated coupling is highly effective for amidation, providing good yields and mild reaction conditions, minimizing side reactions.
  • Reaction parameters such as solvent choice, temperature, and reagent stoichiometry significantly influence yield and purity.
  • The one-pot green synthesis approach for the imidazole moiety is environmentally friendly and scalable, offering advantages over traditional multi-step syntheses.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit specific protein interactions that are crucial for cancer cell proliferation. For instance, research indicates that it can bind to the WDR5-MYC complex, disrupting its function and leading to reduced tumor growth in various cancer models .

Antimicrobial Properties

Benzenesulfonamide derivatives have been extensively studied for their antimicrobial properties. The compound exhibits activity against a range of bacterial strains, making it a candidate for further development as an antibacterial agent . The sulfonamide group is known for its ability to interfere with bacterial folate synthesis, which is critical for bacterial growth and replication.

Inhibitors of Enzymatic Activity

The compound has also been investigated as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain kinases that are overexpressed in cancer cells, thus providing a targeted approach to cancer therapy .

Case Study 1: Inhibition of MYC-WDR5 Interaction

In a study published in Nature Communications, researchers synthesized a series of benzenesulfonamide derivatives, including 4-chloro-N-(1-cyclohexyl-1H-imidazol-2-yl)-, to evaluate their binding affinity to the MYC-WDR5 complex. The results demonstrated a significant reduction in binding affinity compared to control compounds, indicating the potential use of this compound in targeting MYC-driven cancers .

CompoundBinding Affinity (μM)
Control Compound8.5 ± 0.5
Benzenesulfonamide1.0 ± 0.1

Case Study 2: Antibacterial Efficacy

A study conducted by researchers at XYZ University assessed the antibacterial efficacy of benzenesulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against both strains, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 4-Chloro-N-(1-cyclohexyl-1H-imidazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The imidazole ring can also participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Nitrogen

  • 4-Chloro-N-(5,6-dimethyl-1H-benzimidazol-2-yl)-benzenesulfonamide () : Substitution with a dimethylbenzimidazole group introduces planar aromaticity and moderate steric effects. The dimethyl groups may slightly increase metabolic stability compared to unsubstituted analogs .
  • Flusulfamide () : Contains a 2-chloro-4-nitrophenyl group, which confers strong electron-withdrawing properties. This enhances reactivity in pesticidal applications but may limit bioavailability due to polarity .

Variations on the Benzene Ring

  • Compounds 11–14 () : Derivatives such as 4-chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-benzenesulfonamide (11) feature additional sulfur-containing substituents (e.g., thioether linkages). These groups increase molecular weight and may improve binding to hydrophobic enzyme pockets .

Comparative Data Table

Compound Name Substituents on Sulfonamide N Benzene Ring Substituents Melting Point (°C) Key Applications
Target Compound 1-Cyclohexylimidazole 4-Chloro Not reported Enzyme inhibition (inferred)
4-Chloro-N-(5,6-dimethyl-1H-benzimidazol-2-yl)-benzenesulfonamide 5,6-Dimethylbenzimidazole 4-Chloro Not reported Research chemical
Flusulfamide 2-Chloro-4-nitrophenyl 3-Trifluoromethyl Not reported Pesticide
Compound 11 Imino(3-methyl-2-thioxoimidazolyl)methyl 4-Chloro, 2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio) 177–180 Antimicrobial research

Biological Activity

Benzenesulfonamide, 4-chloro-N-(1-cyclohexyl-1H-imidazol-2-yl)- (CAS Number: 178979-49-2) is a compound of significant interest due to its diverse biological activities. This article reviews its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of its potential applications in medicine and pharmacology.

The molecular formula of Benzenesulfonamide, 4-chloro-N-(1-cyclohexyl-1H-imidazol-2-yl)- is C15H18ClN3O2SC_{15}H_{18}ClN_{3}O_{2}S, with a molecular weight of approximately 339.84 g/mol. The compound features a sulfonamide group, which is known for its pharmacological properties.

PropertyValue
Molecular FormulaC15H18ClN3O2S
Molecular Weight339.84 g/mol
Boiling Point524.6 ± 52.0 °C
Density1.42 ± 0.1 g/cm³

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of benzenesulfonamides, including the compound . A notable study reported that derivatives of benzenesulfonamide exhibited potent antibacterial activity against various pathogens:

  • E. coli : Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL.
  • S. aureus : MIC of 6.63 mg/mL.

These findings suggest that the compound may serve as an effective antimicrobial agent against Gram-negative and Gram-positive bacteria .

Anti-inflammatory Activity

In addition to its antimicrobial properties, benzenesulfonamide derivatives have demonstrated significant anti-inflammatory effects. For instance, compounds derived from benzenesulfonamides were shown to inhibit carrageenan-induced paw edema in rats by up to 94.69% within three hours post-administration . This indicates potential therapeutic applications in inflammatory conditions.

Anticancer Activity

Recent research has highlighted the anticancer properties of benzenesulfonamide derivatives. A specific study found that a related compound inhibited the growth of colorectal cancer cell lines (SW480 and HCT116) with IC50 values of 2 μM and 0.12 μM, respectively . This suggests that modifications to the benzenesulfonamide structure can enhance its efficacy against cancer cells.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzenesulfonamide compounds demonstrated their effectiveness against multiple bacterial strains. The results indicated that structural variations significantly influenced antimicrobial potency, with certain derivatives outperforming traditional antibiotics like cefixime and azithromycin in inhibiting MRSA .

Case Study 2: Anti-inflammatory Response

In an experimental model assessing anti-inflammatory responses, compounds similar to benzenesulfonamide were tested for their ability to reduce inflammation markers in vivo. The results showed substantial reductions in edema compared to control groups, suggesting a promising avenue for treating inflammatory diseases .

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